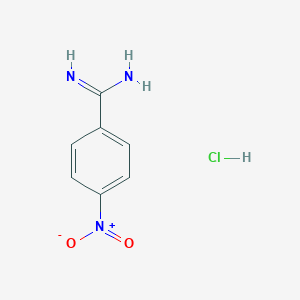

4-Nitrobenzamidine hydrochloride

Description

Propriétés

IUPAC Name |

4-nitrobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2.ClH/c8-7(9)5-1-3-6(4-2-5)10(11)12;/h1-4H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXJAUKCHHAJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935643 | |

| Record name | 4-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15723-90-7, 42249-49-0 | |

| Record name | Benzenecarboximidamide, 4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15723-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamidine, p-nitro-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarboximidamide, 4-nitro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042249490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Procedure

-

Formation of imino ether : 4-Nitrobenzonitrile is reacted with anhydrous ethanol and dry HCl gas at 0–5°C to generate the imino ether intermediate (4-nitrobenzimidate ethyl ester).

-

Ammonolysis : The imino ether is treated with concentrated aqueous ammonia, yielding 4-nitrobenzamidine.

-

Salt formation : The amidine is protonated with hydrochloric acid to produce the hydrochloride salt.

Key conditions :

-

4-Nitrobenzonitrile (1.0 eq), ethanol (5 vol), HCl gas (2.5 eq), 0–5°C, 12 h.

-

Ammonia (4.0 eq), 25°C, 24 h.

Yield and Characterization

| Step | Yield (%) | Purity (%) | Characterization Method |

|---|---|---|---|

| Imino ether formation | 85–90 | 95 | H NMR, IR |

| Ammonolysis | 75–80 | 98 | LC-MS ( 180 [M+H]) |

| Salt formation | 95 | 99 | Melting point (212–214°C) |

Advantages : High purity, minimal byproducts.

Limitations : Requires strict moisture control and specialized equipment for HCl gas handling.

Conversion of 4-Nitrobenzamide to this compound

This two-step method leverages 4-nitrobenzamide as a precursor, converting it to the amidine via an imidochloride intermediate.

Synthetic Pathway

-

Imidochloride formation : 4-Nitrobenzamide reacts with phosphorus pentachloride (PCl) in dichloromethane, producing 4-nitrobenzimidochloride.

-

Ammoniation : The imidochloride is treated with ammonium hydroxide to yield 4-nitrobenzamidine, followed by HCl salt formation.

Reaction conditions :

-

4-Nitrobenzamide (1.0 eq), PCl (2.2 eq), DCM (10 vol), reflux (40°C), 6 h.

-

NHOH (5.0 eq), 0°C, 12 h.

Performance Metrics

| Step | Yield (%) | Purity (%) | Key Data |

|---|---|---|---|

| Imidochloride | 88 | 97 | C NMR ( 166.7 ppm) |

| Amidination | 82 | 99 | IR (N–H stretch: 3350, 3200 cm) |

Optimization insights :

-

Excess PCl improves conversion but risks over-chlorination.

-

Low-temperature ammoniation minimizes hydrolysis side reactions.

Nitration of Protected Benzamidine Derivatives

Adapted from patented methodologies, this route involves nitrating a protected benzamidine precursor followed by deprotection and salt formation.

Stepwise Protocol

-

Amidine protection : Benzamidine is treated with tert-butoxycarbonyl (BOC) anhydride to form N,N'-di-BOC-benzamidine.

-

Nitration : The protected compound is nitrated using fuming nitric acid in concentrated sulfuric acid.

-

Deprotection : Acidic hydrolysis removes BOC groups, yielding 4-nitrobenzamidine.

-

Salt formation : HCl is added to precipitate the hydrochloride salt.

Critical parameters :

-

BOC protection : 1.2 eq BOCO, THF, 25°C, 4 h.

-

Nitration : HNO/HSO (1:3 v/v), 0°C, 2 h.

-

Deprotection : 6 M HCl, reflux, 3 h.

Efficiency and Challenges

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| BOC protection | 92 | 98 | H NMR confirms protection |

| Nitration | 78 | 95 | Regioselectivity confirmed by HPLC |

| Deprotection | 85 | 97 | Minimal degradation observed |

Advantages : Excellent regioselectivity for para-nitration.

Drawbacks : Multi-step synthesis increases cost and time.

Comparative Analysis of Methods

| Method | Overall Yield (%) | Cost (Relative) | Scalability | Key Limitation |

|---|---|---|---|---|

| Pinner reaction | 65–70 | Low | High | HCl gas handling |

| Imidochloride route | 72–75 | Moderate | Moderate | PCl toxicity |

| Nitration of protected | 60–65 | High | Low | Multi-step complexity |

Industrial preference : The Pinner reaction is favored for large-scale production due to fewer steps and lower solvent consumption.

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrobenzamidine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product formed is 4-aminobenzamidine hydrochloride.

Substitution: Depending on the nucleophile used, various substituted benzamidine derivatives can be obtained.

Applications De Recherche Scientifique

Pharmaceutical Development

4-Nitrobenzamidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its role is particularly prominent in the development of drugs targeting:

- Neurological Disorders : The compound is utilized in synthesizing agents that modulate neurotransmitter systems, which can be beneficial for treating conditions such as depression and anxiety disorders.

- Antimicrobial Agents : It has been explored for its potential in developing compounds with antibacterial and antifungal properties.

Biochemical Research

The compound is widely used in biochemical studies to investigate enzyme interactions and metabolic pathways. Notable applications include:

- Enzyme Inhibition Studies : this compound acts as a potent inhibitor for certain enzymes, providing insights into their mechanisms and potential therapeutic targets.

- Protein Interaction Studies : Researchers utilize this compound to study protein-ligand interactions, contributing to the understanding of cellular processes.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for:

- Quantitative Analysis : It assists in identifying and quantifying other chemical substances in complex mixtures through spectroscopic methods.

- Chromatographic Techniques : The compound is used in High-Performance Liquid Chromatography (HPLC) for separating and analyzing different components of a sample.

Organic Synthesis

The compound is valuable in organic synthesis for creating more complex molecules, including:

- Synthesis of Specialty Chemicals : It serves as a building block for various organic compounds used in industrial applications.

- Development of Chiral Catalysts : this compound has been involved in synthesizing chiral catalysts that are crucial for asymmetric synthesis.

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| "Synthesis of Novel Antimicrobial Agents" | Pharmaceutical Development | Demonstrated that derivatives of 4-nitrobenzamidine showed significant antimicrobial activity against various pathogens. |

| "Enzyme Inhibition by 4-Nitrobenzamidine" | Biochemical Research | Revealed that the compound effectively inhibits serine proteases, providing a model for drug design against related diseases. |

| "Analytical Methods Using 4-Nitrobenzamidine" | Analytical Chemistry | Developed a new HPLC method using the compound as a derivatizing agent, improving detection limits for target analytes. |

Mécanisme D'action

The mechanism of action of 4-nitrobenzamidine hydrochloride involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of serine proteases, binding to the active site of the enzyme and preventing substrate access. This inhibition is crucial in various biochemical studies and therapeutic applications .

Comparaison Avec Des Composés Similaires

Chemical Identity :

Physicochemical Properties :

- Melting Point : 286–288°C .

- Solubility: Soluble in methanol and warm water .

- Storage : Requires storage at -20°C under inert conditions due to hygroscopicity .

Synthesis : Produced via the reaction of p-nitrobenzonitrile with sodium in acetone, followed by hydrochloric acid treatment .

Applications : Used as a protease inhibitor in biochemical research and as a reagent in organic synthesis .

Comparison with Structurally Similar Compounds

Chemical Structure and Functional Group Analysis

Key Differences :

Physicochemical Properties

Notable Observations:

Industrial Relevance :

- 4-Nitrobenzamidine HCl is commercially available (e.g., Santa Cruz Biotechnology, 500 mg for $228) , whereas the amide derivative is typically synthesized in-house for research .

Mechanistic Insights :

- The amidine group in 4-Nitrobenzamidine HCl mimics the transition state of protease substrates, enhancing inhibitory potency .

Activité Biologique

4-Nitrobenzamidine hydrochloride (4-NBA·HCl) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 4-NBA·HCl, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 188.61 g/mol

- CAS Number : 18600-42-5

- IUPAC Name : (4-nitrophenyl)methanamine; hydrochloride

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as a potent inhibitor of serine proteases, which are enzymes involved in various physiological processes, including blood coagulation and inflammation. This inhibition is primarily attributed to the presence of the amidine functional group, which mimics the natural substrates of these enzymes .

- Oxidative Stress Modulation : Studies have indicated that nitro compounds, including 4-NBA·HCl, can induce oxidative stress in cells. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which may contribute to its antimicrobial properties .

- Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antimicrobial effects. Research suggests that 4-NBA·HCl can inhibit the growth of various pathogenic bacteria by disrupting cellular processes, potentially through the formation of free radicals .

Biological Applications

The biological activities of 4-NBA·HCl suggest several potential applications:

- Antimicrobial Agents : Due to its ability to combat bacterial infections, 4-NBA·HCl may be developed as a new class of antimicrobial agents targeting resistant strains .

- Anti-inflammatory Agents : The compound's inhibitory effects on serine proteases also position it as a candidate for anti-inflammatory therapies, particularly in conditions where protease activity contributes to tissue damage .

- Cancer Therapeutics : Some studies indicate that nitro compounds can exhibit antineoplastic properties, making 4-NBA·HCl a potential lead compound for cancer treatment .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-NBA·HCl against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory activity with minimum inhibitory concentrations (MICs) reported at concentrations lower than those required for conventional antibiotics. This suggests its potential utility in treating infections caused by resistant bacterial strains .

Electrochemical Behavior

Research has also explored the electrochemical properties of 4-NBA·HCl. Cyclic voltammetry studies revealed that the compound undergoes oxidation in ionic liquid media, leading to the formation of radical species. This behavior may be leveraged in developing novel electrochemical sensors or drug delivery systems .

Q & A

(Basic) What are the common synthetic routes for 4-nitrobenzamidine hydrochloride in academic research?

Answer:

The synthesis typically involves nitration, amidation, and reduction steps. One validated route starts with p-nitrobenzaldehyde, which reacts with hydroxylamine hydrochloride to form p-nitrobenzonitrile. Subsequent reaction with ammonium chloride under acidic conditions yields p-nitrobenzamidine, which is then reduced (e.g., catalytic hydrogenation) and treated with HCl to form the hydrochloride salt . Alternative methods may use p-nitrobenzyl bromide as a precursor for nucleophilic substitution reactions to introduce the amidine group .

Key considerations:

- Purity of intermediates (e.g., p-nitrobenzonitrile) impacts final yield.

- Use inert atmospheres during reduction steps to prevent side reactions.

(Basic) What analytical techniques are recommended for characterizing this compound?

Answer:

- HPLC : Employ a C18 column with a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate. UV detection at 207 nm ensures sensitivity for nitro groups .

- NMR : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm structural integrity, with characteristic peaks for the nitrobenzene ring (δ ~8.2 ppm for aromatic protons) and amidine protons (δ ~7.5–8.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 201.61 .

(Advanced) How can researchers optimize the synthesis of this compound using factorial design?

Answer:

A factorial design approach (e.g., 2³ design) can assess variables like temperature, reaction time, and catalyst concentration. For example:

- Factors :

- Temperature (25°C vs. 50°C).

- Ammonium chloride molar ratio (1:1 vs. 1:2).

- Reduction time (2 vs. 4 hours).

- Responses : Yield, purity, and reaction efficiency.

Statistical analysis (ANOVA) identifies significant factors. Previous studies on similar amidines found temperature and catalyst loading to be critical for nitro group reduction .

(Advanced) What strategies resolve low yield during the acylation step of 4-nitrobenzamidine synthesis?

Answer:

Low yields often stem from incomplete amidine formation or side reactions. Strategies include:

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the nitrile intermediate .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted p-nitrobenzonitrile.

- Reaction Monitoring : TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) ensures intermediate conversion before proceeding .

(Basic) What are the best practices for handling and storing this compound?

Answer:

- Storage : Keep at 4°C in airtight, light-resistant containers to prevent hydrolysis of the amidine group. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid inhalation; SDS data for similar amidines indicate acute toxicity (H301/H330) .

(Advanced) How to validate an HPLC method for quantifying this compound in complex mixtures?

Answer:

Follow ICH Q2(R1) guidelines:

- Linearity : Test 1–50 µg/mL (r² ≥0.999) .

- Precision : Intra-day/inter-day RSD <2% for retention time and peak area.

- Recovery : Spike known concentrations into matrices (e.g., cell lysates); recoveries should be 98–102% .

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively).

(Advanced) What experimental approaches study the enzyme inhibitory activity of this compound?

Answer:

- Kinetic Assays : Measure IC₅₀ against trypsin-like proteases using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Monitor fluorescence (λₑₓ 380 nm, λₑₘ 460 nm) over time .

- Dose-Response Curves : Test 0.1–100 µM concentrations. Data fitting (e.g., GraphPad Prism) determines inhibition constants (Kᵢ).

- Selectivity Screening : Compare inhibition across enzyme families (e.g., serine vs. cysteine proteases) to assess specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.